![molecular formula C13H21NO4 B2567288 1-[(tert-ブトキシ)カルボニル]-4-シクロプロピルピロリジン-3-カルボン酸 CAS No. 913744-64-6](/img/structure/B2567288.png)

1-[(tert-ブトキシ)カルボニル]-4-シクロプロピルピロリジン-3-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

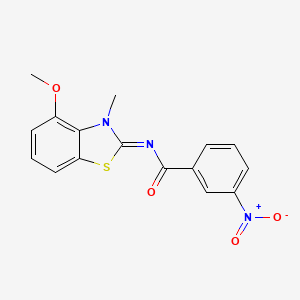

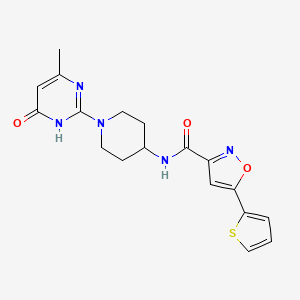

This compound is a derivative of pyrrolidine, a cyclic amine, with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid group . The Boc group is commonly used in organic synthesis to protect amines .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclopropyl group, which is a three-membered carbon ring . The Boc group is attached to the nitrogen atom of the pyrrolidine ring, and the carboxylic acid group is attached to the 3-position of the pyrrolidine ring .Chemical Reactions Analysis

The Boc group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection reaction is often used in the synthesis of complex organic molecules .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 269.34 .科学的研究の応用

- 用途: 研究者は、Boc-シクロプロピルピロリジンを使用して、(2S,4S)-TBMP および (2S,4R)-TBMP などのキラル中間体を分離しました。これらは、抗HCV 薬ベパタズビル合成における重要な構成要素です .

キラル分離と薬物合成

計算化学とコンフォメーション解析

要約すると、1-[(tert-ブトキシ)カルボニル]-4-シクロプロピルピロリジン-3-カルボン酸は、薬物合成、ペプチド化学、酵素研究、および理論的研究に応用されています。 そのユニークな特性は、多様な科学的取り組みにおいて貴重なツールとなっています . さらに詳しい情報やご質問がございましたら、お気軽にお問い合わせください! 😊

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

The primary target of 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid is amines . The compound is used in organic synthesis where it acts as a protecting group for amines .

Mode of Action

1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid interacts with its targets, the amines, by being added to them under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a protecting group for the amines, which can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The biochemical pathway affected by 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid involves the protection of amines during organic synthesis . The compound forms a protecting group around the amines, preventing them from reacting with other substances in the mixture. This allows for more controlled reactions and prevents unwanted side reactions .

Pharmacokinetics

It is known that the compound can be added to amines under aqueous conditions , suggesting that it may be soluble in water. The impact of these properties on the bioavailability of the compound would depend on the specific conditions of its use.

Result of Action

The molecular effect of the action of 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid is the formation of a protecting group around amines . This protects the amines from reacting with other substances in the mixture. On a cellular level, this allows for more controlled reactions during organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid. For example, the compound is added to amines under aqueous conditions , suggesting that the presence of water is necessary for its action. Additionally, the removal of the protecting group requires the presence of strong acids , indicating that the pH of the environment can influence the compound’s efficacy and stability.

特性

IUPAC Name |

4-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9(8-4-5-8)10(7-14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVNSJSQUVHEML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride](/img/structure/B2567208.png)

![1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2567210.png)

![N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2567219.png)

![Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2567221.png)

![6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol](/img/structure/B2567222.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2567223.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2567225.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B2567226.png)